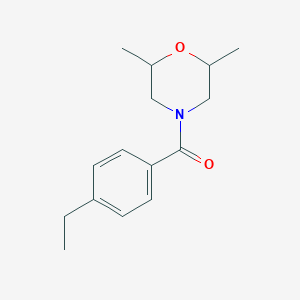![molecular formula C18H12Cl2N2O2S B5199542 N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5199542.png)
N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. DAPT is a gamma-secretase inhibitor that blocks the cleavage of the Notch receptor, which is involved in various cellular processes such as differentiation, proliferation, and apoptosis.
作用機序
N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide inhibits the gamma-secretase enzyme complex, which is responsible for the cleavage of the Notch receptor. The Notch receptor is a transmembrane protein that plays a critical role in cell-to-cell communication and is involved in various cellular processes. The cleavage of the Notch receptor by gamma-secretase releases the intracellular domain of the receptor, which translocates to the nucleus and regulates gene expression. By inhibiting gamma-secretase, this compound blocks the cleavage of the Notch receptor and prevents the activation of downstream signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis by blocking Notch signaling. This compound has also been shown to inhibit the differentiation of stem cells into specific cell types, suggesting a role for Notch signaling in stem cell fate determination. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide has several advantages as a tool for scientific research. It is a small molecule inhibitor that can be easily synthesized and modified, and it has a high degree of specificity for the gamma-secretase enzyme complex. This compound has also been shown to be effective in inhibiting Notch signaling in vitro and in vivo. However, there are also limitations to the use of this compound in lab experiments. This compound can have off-target effects, and its efficacy can vary depending on the cell type and experimental conditions. In addition, the inhibition of Notch signaling by this compound can have pleiotropic effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide in scientific research. One area of research is the development of more specific gamma-secretase inhibitors that can target the Notch receptor without affecting other signaling pathways. Another area of research is the investigation of the role of Notch signaling in cancer stem cells and the development of therapies that target these cells. This compound has also been shown to have potential therapeutic applications in neurodegenerative diseases and cardiovascular diseases, and further research is needed to explore these applications. Finally, the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, is an area of research that has the potential to improve cancer treatment.
合成法
The synthesis of N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide involves several steps, including the reaction of 2,4-dichlorobenzoic acid with thionyl chloride, followed by the reaction with 4-aminobenzoyl chloride to form 4-(2,4-dichlorophenylamino)benzoic acid. The final step involves the reaction of 4-(2,4-dichlorophenylamino)benzoic acid with thiophene-2-carbonyl chloride to form this compound. The synthesis of this compound has been reported in several studies, and the purity and yield of the compound can be optimized by adjusting the reaction conditions.
科学的研究の応用
N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide has been widely used in scientific research, particularly in the field of cancer research. Notch signaling has been implicated in various types of cancer, and this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been used to study the role of Notch signaling in stem cell differentiation, neurodegenerative diseases, and cardiovascular diseases. In addition, this compound has been used as a tool to investigate the downstream effects of Notch inhibition, such as the activation of the Wnt signaling pathway.
特性
IUPAC Name |
N-[4-[(2,4-dichlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O2S/c19-12-5-8-15(14(20)10-12)22-17(23)11-3-6-13(7-4-11)21-18(24)16-2-1-9-25-16/h1-10H,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRDHGASDVUXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-methoxyphenyl)piperazine](/img/structure/B5199464.png)
![3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5199467.png)
![methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B5199468.png)

![5-{[(4,5-diphenyl-1H-imidazol-2-yl)thio]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5199477.png)
![2,4-difluoro-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5199484.png)
![3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5199494.png)
![1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B5199498.png)
![N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5199501.png)

![1-(1-benzothien-2-ylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5199519.png)
![(2R*,6S*)-4-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2,6-dimethylmorpholine](/img/structure/B5199527.png)
![N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(3-phenyl-5-isoxazolyl)methyl]acetamide](/img/structure/B5199532.png)

